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Compound of Interest

Compound Name:
4-Hydroxy-5-methylisophthalic

acid

CAS No.: 4365-31-5

Cat. No.: B175720

Get Quote

Executive Summary: The Structural Imperative
In pharmaceutical solid-state chemistry and metal-organic framework (MOF) synthesis, the

selection between Phthalic (1,2-isomer), Isophthalic (1,3-isomer), and Terephthalic (1,4-isomer)

acid is rarely arbitrary. While they share the formula

, their acidity profiles differ radically due to intramolecular forces.

Key Takeaway: Phthalic acid exhibits the strongest first ionization (

) but the weakest second ionization (

) due to the Ortho Effect and intramolecular hydrogen bonding.[1] Isophthalic and Terephthalic
acids display more conventional dicarboxylic behavior, with Isophthalic acid often presenting
superior solubility profiles critical for bioavailability enhancement.
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To manipulate these acids effectively in salt formation or co-crystallization, one must

understand the electronic and steric drivers governing their proton release.

The Ortho Effect (Phthalic Acid)
Phthalic acid is the outlier. Upon losing its first proton, the resulting monoanion forms a stable

Intramolecular Hydrogen Bond (IMHB) between the carboxylate oxygen and the remaining

carboxylic hydrogen.[2]

Consequence 1 (Low

): The stabilization of the conjugate base (monoanion) drives the equilibrium to the right,
making the first proton easy to remove.

Consequence 2 (High

): Removing the second proton requires breaking this stable 7-membered ring structure and
overcoming significant electrostatic repulsion between the adjacent carboxylates.

Meta vs. Para (Isophthalic vs. Terephthalic)
Isophthalic (1,3): The carboxyl groups are in a meta relationship.[3] Resonance effects are

less direct, leaving the Inductive (-I) effect as the primary driver. The proximity allows for

some inductive withdrawal, slightly increasing acidity compared to benzoic acid.

Terephthalic (1,4): The groups are para.[3][4] While symmetry is high, the distance reduces

the inductive pull. However, electron-withdrawing resonance (-R) effects can operate across

the ring. Empirically, their

values are nearly identical, with Isophthalic often measuring marginally more acidic due to
solvation entropy effects.

Structural Visualization
The following diagram illustrates the stability hierarchy of the monoanions, the core driver of

acidity differences.
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Phthalic Acid (1,2)
Strongest pKa1 (~2.9)

MECHANISM: Ortho Effect
Intramolecular H-Bond stabilizes monoanion.

Entropically favorable release of H+.

Driven by

Isophthalic Acid (1,3)
Intermediate pKa1 (~3.5)

MECHANISM: Inductive (-I)
Meta-position allows electron withdrawal

without steric interference.

Driven by

Terephthalic Acid (1,4)
Weakest pKa1 (~3.5+)

MECHANISM: Symmetry & Lattice
High lattice energy reduces solubility.

Distance weakens inductive pull.

Driven by

Click to download full resolution via product page

Figure 1: Mechanistic drivers influencing the acidity of benzenedicarboxylic acid isomers.

Comparative Data Center
The following values represent consensus data from potentiometric studies at 25°C in aqueous

media. Note the inversion in

for Phthalic acid.

Isomer Position (Acidity) (Acidity)
(

)

Solubility
(Water,
25°C)

Phthalic Acid 1,2- (Ortho) 2.98 5.28
2.30 (Large

gap)
~0.6 g/100mL

Isophthalic

Acid
1,3- (Meta) 3.46 4.46

1.00

(Standard)

~0.01

g/100mL

Terephthalic

Acid
1,4- (Para) 3.54 4.82

1.28

(Standard)

~0.0015

g/100mL

Analysis for Formulators:

Phthalic Acid acts as a "buffer" over a wider range due to the large

.
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Terephthalic Acid is notoriously insoluble; accurate pKa determination often requires mixed

solvents (e.g., DMSO/Water) and extrapolation.

Experimental Protocol: Potentiometric
Determination
Objective: Accurately determine

values for isophthalic isomers. Challenge: Terephthalic acid insolubility in pure water. Solution:
Cosolvent titration (Methanol/Water) with Yasuda-Shedlovsky extrapolation.

Reagents & Setup
Analyte: High-purity (>99%) Isophthalic/Terephthalic acid.

Titrant: 0.1 N Carbonate-free NaOH (Standardized against KHP).

Solvent: 30%, 40%, 50% (v/v) Methanol-Water mixtures.[5]

Ionic Strength Adjuster (ISA): 0.1 M KCl.

Inert Gas: High-purity Nitrogen (

).

Step-by-Step Workflow
This protocol ensures data integrity by eliminating Carbon Dioxide interference, which causes

pH drift.

System Preparation:

Thermostat reaction vessel to 25.0 ± 0.1°C.

Calibrate pH electrode (slope > 98%) using buffers pH 4.01 and 7.00.

Sample Dissolution:

Weigh ~0.5 mmol of acid isomer accurately.
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Dissolve in 50 mL of Methanol/Water mixture containing 0.1 M KCl.

Degassing (Critical Step):

Sparge solution with

for 15 minutes to remove dissolved

.

Self-Validation Check: Stop gas flow. If pH drifts > 0.01 units in 60 seconds, continue

sparging.

Titration:

Add NaOH in 0.05 mL increments.

Allow 30 seconds for equilibration between additions.

Record pH vs. Volume until pH reaches 12.0.

Data Processing:

Plot the Bjerrum Formation Function (

) vs pH.

values correspond to

and

.

Extrapolate values from mixed solvents to 0% organic solvent using the Yasuda-

Shedlovsky equation.

Protocol Visualization
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Figure 2: Self-validating potentiometric titration workflow for insoluble organic acids.

Application in Drug Development
Understanding these acidity differences is vital for Salt Selection and Co-crystal Engineering.

Salt Formation: To form a stable salt, the

rule generally requires

.

Implication: Phthalic acid (

) can form salts with weaker bases than Isophthalic or Terephthalic acid can.

Solubility Modulation:

Isophthalic acid is often preferred in co-crystals to improve the solubility of hydrophobic

drugs because its "kinked" meta-structure disrupts efficient packing more than the linear

terephthalic acid, lowering the lattice energy of the resulting co-crystal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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